molecular formula C9H19NO3 B124610 tert-Butyl (1-methoxypropan-2-yl)carbamate CAS No. 194156-54-2

tert-Butyl (1-methoxypropan-2-yl)carbamate

Cat. No. B124610
M. Wt: 189.25 g/mol
InChI Key: KRGZQPBXNUSHSW-UHFFFAOYSA-N
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Description

Tert-Butyl (1-methoxypropan-2-yl)carbamate is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . It has attracted significant attention in various scientific research fields and industries.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-Butyl (1-methoxypropan-2-yl)carbamate serves as a vital intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the synthesis of omisertinib (AZD9291), showcasing its significance in pharmaceutical applications. The compound was synthesized from commercially available materials through a series of steps including acylation, nucleophilic substitution, and reduction, achieving a high total yield of 81% (Zhao et al., 2017).

Isomorphous Crystal Structures

The compound has also been studied for its isomorphous crystal structures, particularly in the form of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. These structures are part of an isostructural family and demonstrate how molecules link via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, highlighting intricate molecular interactions (Baillargeon et al., 2017).

Advanced Material Research

Natural Product Synthesis

The tert-butyl (1-methoxypropan-2-yl)carbamate group plays a pivotal role in synthesizing intermediates of natural products like jaspine B, possessing cytotoxic activity against various human carcinoma cell lines. The compound was synthesized from L-Serine through a multi-step process, demonstrating its utility in complex organic syntheses (Tang et al., 2014).

Hydrogen Bond Interplay

Studies have also focused on carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, analyzing their crystal structures and the nature of interactions within their molecular environment. This research highlights the significance of intermolecular interactions, particularly hydrogen bonds, in defining the structural characteristics of these compounds (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-(1-methoxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGZQPBXNUSHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571542
Record name tert-Butyl (1-methoxypropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-methoxypropan-2-yl)carbamate

CAS RN

194156-54-2
Record name tert-Butyl (1-methoxypropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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